molecular formula C8H12O2 B2794072 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane CAS No. 2445792-62-9

1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane

Cat. No.: B2794072
CAS No.: 2445792-62-9
M. Wt: 140.182
InChI Key: XPNQEWALUMURHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxiran-2-yl)-2-oxabicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure, which includes an oxirane (epoxide) ring and an oxabicycloheptane framework

Preparation Methods

The synthesis of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with epichlorohydrin in the presence of a catalyst such as tetramethylammonium iodide . This reaction results in the formation of the desired oxirane ring on the bicyclic framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Major products formed from these reactions include substituted bicyclo[2.2.1]heptanes and various functionalized derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane involves its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a reactive species .

Comparison with Similar Compounds

Similar compounds to 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane include other bicyclic epoxides and oxabicycloheptane derivatives. These compounds share the bicyclic framework but differ in the functional groups attached to the structure. For example:

The uniqueness of this compound lies in its combination of the oxirane ring and the bicyclic framework, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-8(7-5-9-7)3-6(1)4-10-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQEWALUMURHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.